
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh is a synthetic peptide used primarily as a fluorescent resonance energy transfer (FRET) substrate. This compound is designed to study enzyme kinetics, particularly for enzymes like calpain-1 (µ-calpain) and other proteases. The presence of the fluorescent donor (EDANS) and the quencher (DABCYL) allows for the monitoring of enzymatic activity through changes in fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: primarily undergoes enzymatic cleavage reactions. These reactions are monitored using the FRET mechanism, where the cleavage of the peptide by specific enzymes results in a measurable change in fluorescence.
Common Reagents and Conditions
Enzymes: Calpain-1 (µ-calpain), other proteases.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Typically, reactions are carried out at physiological pH and temperature (pH 7.4, 37°C).
Major Products
The major products of these reactions are the cleaved peptide fragments, which can be analyzed to determine the activity and specificity of the enzyme.
Wissenschaftliche Forschungsanwendungen
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening potential inhibitors of proteases.
Biological Research: Investigating the role of proteases in various biological processes, including cell signaling and apoptosis.
Medical Research: Understanding the involvement of proteases in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves the cleavage of the peptide by specific enzymes. The presence of the EDANS and DABCYL groups allows for the monitoring of this cleavage through changes in fluorescence. When the peptide is intact, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by the enzyme, the fluorescence is restored, providing a measurable signal that correlates with enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other FRET substrates designed for different proteases. These compounds also contain a fluorescent donor and a quencher, but the peptide sequences are tailored to the specific enzyme of interest. Examples include:
h-Glu(edans)-pro-leu-phe-ala-glu-arg-lys(dabcyl)-oh: A substrate for calpain-1 with a different peptide sequence.
h-Glu(edans)-lys-pro-ala-lys-phe-phe-arg-leu-lys(dabcyl)-nh2: A substrate for ADAM 8, ADAM 15, and MDC-L (ADAM 28) but not for ADAM 17.
The uniqueness of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh lies in its specific peptide sequence, which makes it an optimal substrate for certain proteases, providing high sensitivity and specificity in enzymatic assays.
Eigenschaften
Molekularformel |
C102H143N23O24S |
|---|---|
Molekulargewicht |
2107.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C102H143N23O24S/c1-11-60(6)88(101(145)115-74(92(136)110-56-86(131)132)27-16-18-48-108-91(135)65-33-35-66(36-34-65)122-123-67-37-39-68(40-38-67)124(9)10)120-85(130)55-109-89(133)61(7)112-99(143)81-29-21-51-125(81)102(146)79(54-63-22-13-12-14-23-63)118-95(139)76(44-46-84(105)129)114-98(142)80(57-126)119-90(134)62(8)111-94(138)75(26-15-17-47-103)113-96(140)77(52-58(2)3)116-97(141)78(53-64-31-41-69(127)42-32-64)117-100(144)87(59(4)5)121-93(137)73(43-45-83(104)128)107-50-49-106-72-28-19-25-71-70(72)24-20-30-82(71)150(147,148)149/h12-14,19-20,22-25,28,30-42,58-62,73-81,87-88,106-107,126-127H,11,15-18,21,26-27,29,43-57,103H2,1-10H3,(H2,104,128)(H2,105,129)(H,108,135)(H,109,133)(H,110,136)(H,111,138)(H,112,143)(H,113,140)(H,114,142)(H,115,145)(H,116,141)(H,117,144)(H,118,139)(H,119,134)(H,120,130)(H,121,137)(H,131,132)(H,147,148,149)/t60-,61-,62-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-/m0/s1 |
InChI-Schlüssel |
BNFZIWBBSSTJJY-BWMHWATESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


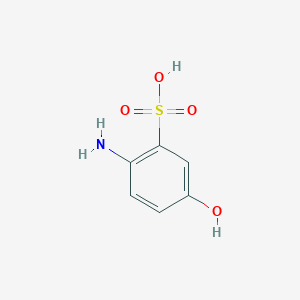
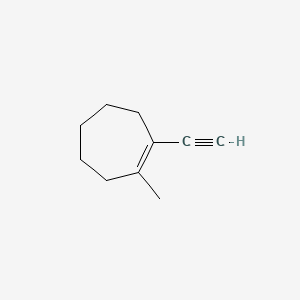
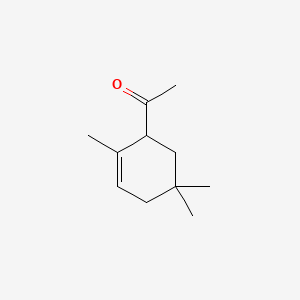
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
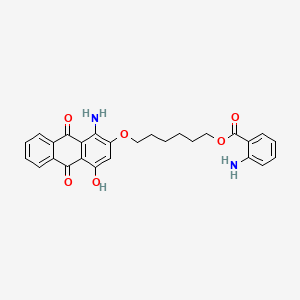

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
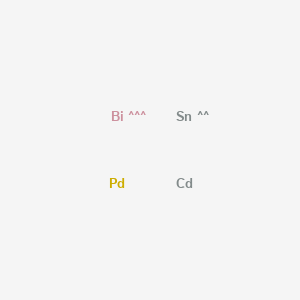
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)
![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

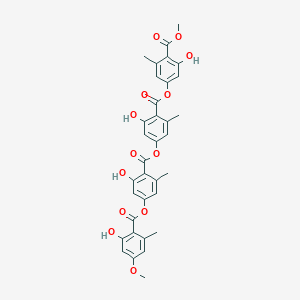
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)

